molecular formula C6H8O4 B2751921 Ethyl 3-oxooxetane-2-carboxylate CAS No. 257883-97-9

Ethyl 3-oxooxetane-2-carboxylate

Cat. No.: B2751921
CAS No.: 257883-97-9
M. Wt: 144.126
InChI Key: MOCCKUWMECSVEO-UHFFFAOYSA-N
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Description

Ethyl 3-oxooxetane-2-carboxylate is a chemical compound that belongs to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both an ester and a ketone functional group within the oxetane ring makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxooxetane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with ethyl oxalate in the presence of a base, followed by cyclization to form the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for the consistent production of this compound on a larger scale. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxooxetane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxetane derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols. Substitution reactions can result in a variety of esters or amides, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 3-oxooxetane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Research into new drug candidates often involves this compound due to its potential pharmacological properties.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique reactivity and stability.

Comparison with Similar Compounds

Ethyl 3-oxooxetane-2-carboxylate can be compared with other oxetane derivatives, such as:

    Ethyl 3-oxotetrahydrofuran-2-carboxylate: Similar in structure but with a five-membered ring.

    Ethyl 3-oxo-1,2-oxazolidine-2-carboxylate: Contains an additional nitrogen atom in the ring.

    Ethyl 3-oxo-1,3-dioxolane-2-carboxylate: Features a six-membered ring with two oxygen atoms.

The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-oxooxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-9-6(8)5-4(7)3-10-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCCKUWMECSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257883-97-9
Record name ethyl 3-oxooxetane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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